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Compound of Interest

Compound Name: 1-(6-Nitropyridin-3-yl)piperazine

Cat. No.: B1631402 Get Quote

Compound Identification and Physicochemical
Profile
1-(6-Nitropyridin-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring

attached to the 3-position of a 6-nitropyridine moiety.[1] This structural arrangement, combining

the versatile piperazine scaffold with the electron-deficient nitropyridine ring, makes it a

valuable intermediate for further chemical elaboration.[2][3]

The compound typically presents as a yellow solid and its core physicochemical properties are

summarized below.[4]
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Property Value Source(s)

IUPAC Name
1-(6-nitropyridin-3-

yl)piperazine
[5]

CAS Number 775288-71-6 [1][4][5][6]

Molecular Formula C₉H₁₂N₄O₂ [1][4][5]

Molecular Weight 208.22 g/mol [1][4][5]

Physical Form Solid [7]

Appearance Yellow Solid [4][6]

Solubility
Soluble in Chloroform,

Methanol
[7]

Storage Temperature 2-8°C, under inert atmosphere [7][8]

Boiling Point 422.8 ± 40.0 °C (Predicted) [7]

Density 1.278 ± 0.06 g/cm³ (Predicted) [7]

InChI Key
UBCDLQPOKISIDX-

UHFFFAOYSA-N
[1]

Synthesis and Mechanistic Considerations
The primary and most efficient route for synthesizing 1-(6-Nitropyridin-3-yl)piperazine is

through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is highly effective

due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring

towards nucleophilic attack.

The general reaction involves coupling a 3-halo-6-nitropyridine (e.g., 5-bromo-2-nitropyridine or

3-chloro-6-nitropyridine) with piperazine, often in the presence of a non-nucleophilic base in a

polar aprotic solvent.[1][4][6]

Synthetic Workflow and Mechanism
The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic

nitrogen of piperazine attacks the electron-deficient carbon atom at the 3-position of the
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pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

The leaving group (halide) is then eliminated to restore aromaticity, yielding the final product.

Synthetic Workflow

Reactants
(3-Halo-6-nitropyridine,

Piperazine, Base)

Solvent Addition
(e.g., DMSO, Acetonitrile)

Reaction
(Heating, e.g., 80-95°C)

Workup
(Solvent Evaporation)

Purification
(Column Chromatography)

Final Product
(Yellow Solid)
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Caption: General workflow for the synthesis of 1-(6-nitropyridin-3-yl)piperazine.
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+ Piperazine

Addition of Nucleophile
(Meisenheimer Complex Formation)

Step 1: Addition
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(Product Formation)

Step 2: Elimination
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Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Field-Proven Experimental Protocol
This protocol is a synthesized example based on established methodologies.[4][6]

Objective: To synthesize 1-(6-nitropyridin-3-yl)piperazine from 5-bromo-2-nitropyridine and

piperazine.

Materials:

5-Bromo-2-nitropyridine (1.0 eq)

Piperazine (1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

Acetonitrile (solvent)

Ethyl acetate, Hexane (for chromatography)
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Silica gel

Procedure:

Reaction Setup: To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine

(1.2 eq), and acetonitrile.

Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of

reactants and supports the ionic SNAr mechanism. Using a slight excess of piperazine

ensures the complete consumption of the starting halide.

Base Addition: Add DIPEA (1.5 eq) to the mixture.

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the

reaction, driving the equilibrium towards the product. Its steric hindrance prevents it from

competing with piperazine as a nucleophile.

Heating: Heat the mixture to reflux for 8-12 hours.

Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography

(TLC) until the starting material (5-bromo-2-nitropyridine) is fully consumed. This provides

a clear endpoint for the reaction.

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced

pressure using a rotary evaporator.

Purification: The resulting crude residue is purified by column chromatography on silica gel.

Causality: A gradient elution system (e.g., starting with 100% hexane and gradually

increasing the polarity with ethyl acetate) is typically used to separate the non-polar

impurities from the more polar product. The final product is obtained as a yellow solid with

reported yields often exceeding 80%.[4][6]

Spectroscopic Characterization
The identity and purity of 1-(6-Nitropyridin-3-yl)piperazine are confirmed using standard

spectroscopic techniques. The data provided in the literature is consistent and serves as a

reliable reference.[4][6]
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¹H NMR (400 MHz, DMSO-d₆):

δ 7.96 (d, J = 9.3 Hz, 1H, Pyridine-H)

δ 7.88 (d, J = 2.9 Hz, 1H, Pyridine-H)

δ 7.26 (dd, J = 9.3, 3.0 Hz, 1H, Pyridine-H)

δ 3.64 (t, 4H, Piperazine-H)

δ 3.32 (t, 4H, Piperazine-H)

Expert Insight: The downfield shifts of the pyridine protons are characteristic of an

electron-deficient aromatic ring. The two distinct signals for the piperazine protons indicate

different chemical environments for the CH₂ groups adjacent to the pyridine ring versus

the N-H group. The observation of broad singlets in some solvents can indicate

conformational exchange dynamics.[9]

¹³C NMR (100 MHz, DMSO-d₆):

δ 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8.[4][6]

Expert Insight: The signals in the 118-152 ppm range correspond to the carbons of the

nitropyridine ring, while the upfield signals around 45-52 ppm are characteristic of the sp³-

hybridized carbons of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS-ESI):

Calculated for C₉H₁₂N₄O₂ [M+H]⁺: 209.1039

Measured: 209.1030.[4][6]

Trustworthiness: The high accuracy of the measured mass provides unambiguous

confirmation of the elemental composition of the synthesized molecule.

Reactivity and Derivatization Potential
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1-(6-Nitropyridin-3-yl)piperazine is a bifunctional molecule, offering two primary sites for

further chemical modification, which is precisely why it is a valuable scaffold in drug discovery.

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-

NH₂) using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or other reducing

agents.[1] This transformation is pivotal, as the resulting amino group can participate in a

wide range of reactions, including amide bond formation, sulfonamide synthesis, and

reductive amination.

Functionalization of the Piperazine N-H: The secondary amine of the piperazine ring is a

potent nucleophile and can be easily functionalized via acylation, alkylation, sulfonation, or

by coupling with various electrophiles.

1-(6-Nitropyridin-3-yl)piperazine

Reduction
(e.g., H₂, Pd/C)

Nitro Group

Acylation / Alkylation
(at Piperazine N-H)

Piperazine N-H

1-(6-Aminopyridin-3-yl)piperazine N-Substituted Derivatives

Click to download full resolution via product page

Caption: Key derivatization pathways for 1-(6-nitropyridin-3-yl)piperazine.

Applications in Medicinal Chemistry and Drug
Discovery
The primary significance of 1-(6-Nitropyridin-3-yl)piperazine lies in its role as a key

intermediate for the synthesis of highly potent and selective kinase inhibitors.[1][6]
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CDK4/6 Inhibitors: This compound is a known precursor and impurity in the synthesis of

Palbociclib, an FDA-approved drug for the treatment of HR-positive breast cancer.[6]

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are

critical regulators of the cell cycle.[1] The 6-aminopyridinyl moiety, derived from the reduction

of the nitro group in the title compound, is crucial for binding to the hinge region of the

kinase.[1]

Privileged Scaffold: The piperazine ring is considered a "privileged scaffold" in drug design,

known for improving physicochemical properties such as aqueous solubility and for its ability

to interact with multiple biological targets.[2][3][10] Its incorporation into drug candidates can

favorably modulate their pharmacokinetic (ADME) profiles.[3][10]

Safety and Handling
As a nitroaromatic compound, 1-(6-Nitropyridin-3-yl)piperazine requires careful handling.

Many compounds in this class are toxic, mutagenic, and can be absorbed through the skin.[11]

[12]

Hazard Type GHS Information

Signal Word Warning

Pictogram GHS07 (Exclamation Mark)

Hazard Statements

H302: Harmful if swallowed.[5] H315: Causes

skin irritation.[5] H319: Causes serious eye

irritation.[5] H335: May cause respiratory

irritation.[5][13]

Handling Recommendations:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[11]
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Storage: Store in a cool, dry, dark place under an inert atmosphere, segregated from

incompatible materials such as strong acids, bases, and oxidizing agents.[11][14]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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